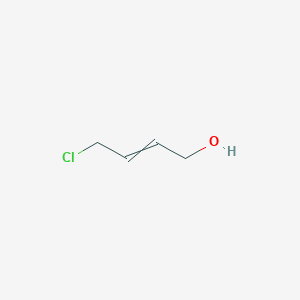
TRANS-4-CHLORO-2-BUTENE-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRANS-4-CHLORO-2-BUTENE-1-OL is an organic compound with the molecular formula C4H7ClO It is a chlorinated alcohol that features both an alkene and an alcohol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: TRANS-4-CHLORO-2-BUTENE-1-OL can be synthesized through several methods. One common approach involves the chlorination of butene followed by hydrolysis. For instance, 1,3-dichloro-2-butene can be treated with sodium carbonate in the presence of a reflux condenser to yield 1-chloro-2-butene-4-ol . Another method involves the addition of hydrogen chloride to butadiene, followed by hydrolysis .
Industrial Production Methods: Industrial production of 1-chloro-2-butene-4-ol typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction temperatures can optimize the production process.
Analyse Des Réactions Chimiques
TRANS-4-CHLORO-2-BUTENE-1-OL undergoes various chemical reactions due to the presence of both the alkene and alcohol functional groups.
Types of Reactions:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium hydroxide (KOH).
Major Products:
Oxidation: 1-Chloro-2-butene-4-al, 1-chloro-2-butenoic acid.
Reduction: 1-Chloro-2-butanol.
Substitution: 2-Buten-1-ol, 3-Buten-2-ol.
Applications De Recherche Scientifique
Organic Synthesis
Trans-4-chloro-2-butene-1-ol serves as an important intermediate in the synthesis of various chlorinated compounds and alcohols. Its utility in organic synthesis can be summarized as follows:
| Reaction Type | Products | Reagents |
|---|---|---|
| Oxidation | Aldehydes, Carboxylic acids | Potassium permanganate, CrO |
| Reduction | Saturated alcohols | Lithium aluminum hydride, NaBH4 |
| Substitution | Other alcohols (e.g., 2-buten-1-ol) | Hydroxide ions |
The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and can be reduced to yield saturated alcohols. Additionally, the chlorine atom can be substituted with other nucleophiles, facilitating the formation of different alcohols.
Biological Research
This compound is being investigated for its potential biological activity. Studies indicate that it may interact with various biological pathways, particularly through its irritant effects on mucous membranes and skin. The compound's dual functional groups allow it to participate in biochemical processes that could affect enzyme activity and metabolic pathways.
Case Study: Biological Interactions
Research has shown that this compound activates sensory neurons involved in pain and irritation responses. This suggests potential applications in understanding pain signaling pathways and developing therapeutic agents targeting these pathways.
Pharmaceutical Development
Ongoing research explores this compound's role as a precursor in drug synthesis. Its ability to participate in various chemical reactions makes it a valuable building block for developing biologically active compounds.
Example Applications
The compound has been utilized in synthesizing chiral drugs, which are essential for pharmaceutical applications due to their specific biological activities. For instance, it can serve as an intermediate in producing compounds with therapeutic effects on cardiovascular diseases .
Industrial Applications
In industrial settings, this compound is used in the production of polymers, resins, and other chemicals. Its properties make it suitable for various applications in materials science.
| Industry | Application |
|---|---|
| Polymer Production | Used as a monomer for synthesizing new materials |
| Chemical Manufacturing | Intermediate for producing specialty chemicals |
Mécanisme D'action
The mechanism of action of TRANS-4-CHLORO-2-BUTENE-1-OL involves its interaction with various molecular targets. The alkene group can participate in addition reactions, while the alcohol group can form hydrogen bonds and undergo nucleophilic substitution. These interactions can affect biological pathways and chemical processes, making the compound versatile in different applications .
Comparaison Avec Des Composés Similaires
TRANS-4-CHLORO-2-BUTENE-1-OL can be compared with other similar compounds, such as:
1-Chloro-2-butene: Similar structure but lacks the alcohol group, making it less reactive in certain reactions.
2-Buten-1-ol: Contains an alcohol group but lacks the chlorine atom, affecting its reactivity and applications.
3-Chloro-2-buten-1-ol: Another chlorinated alcohol with different positioning of functional groups, leading to varied chemical behavior
These comparisons highlight the unique properties of this compound, particularly its dual functionality, which allows it to participate in a wide range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C4H7ClO |
|---|---|
Poids moléculaire |
106.55 g/mol |
Nom IUPAC |
4-chlorobut-2-en-1-ol |
InChI |
InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2 |
Clé InChI |
WVRLAHTVGOLBEB-UHFFFAOYSA-N |
SMILES canonique |
C(C=CCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















